Pinostrobin

Overview

Description

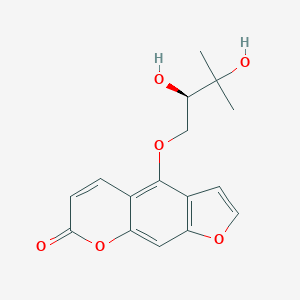

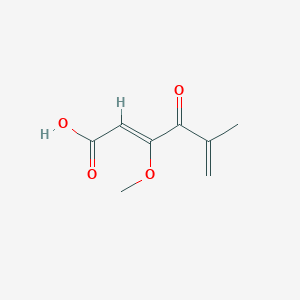

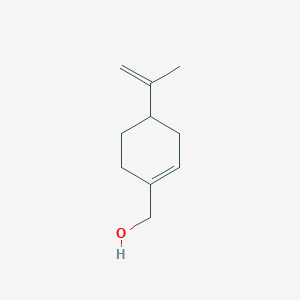

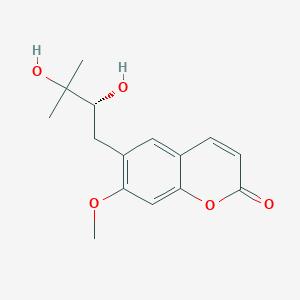

5-Hydroxy-7-methoxyflavanone is a naturally occurring flavonoid found in various plants, including fingerroot (Boesenbergia rotunda) and propolis. It is known for its extensive pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound has a molecular formula of C16H14O4 and a molecular weight of 270.28 daltons .

Mechanism of Action

Target of Action

Pinostrobin, a natural flavonoid, has been found to interact with several targets in the body. It reduces the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a promising target of lipid-lowering drugs . It also interacts with the Swe1 kinase, a cell-cycle regulatory protein kinase . Furthermore, it has been found to regulate miR-181b-5p, which triggers ataxia-telangiectasia mutated kinase (ATM), resulting in cellular apoptosis .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, it inhibits the catalytic activity of PCSK9 . It also suppresses the Ca2+ signal-dependent growth arrest in yeast by inhibiting the Swe1-mediated G2 cell-cycle regulation . In addition, it reduces the level of miR-181b-5p, triggering ATM and leading to cellular apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the signals of MAPK (p38 and JNK) and Akt (Akt/GSK3β, Akt/AMPKα-ACC) . It also inhibits the AHR/CYP1A1 pathway, increasing prostaglandin E2 (PGE2) levels . Furthermore, it regulates the Ca2+ signaling pathway, inhibiting the contraction of intestinal smooth muscle .

Result of Action

This compound has a wide range of pharmacological activities. It has antioxidant and anti-inflammatory effects, protecting against organ injury . It also has antitumor effects, reducing cell viability and inducing apoptosis in acute leukemia cells . Additionally, it has anti-adipogenic effects, hindering the differentiation of pre-adipocytes into mature adipocytes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it absorbs ultraviolet light in the range 270 to 390 nm, which includes most of the wavelength range of UVB and UVA that are harmful to the human body . This suggests that light exposure could potentially affect the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Pinostrobin interacts with various enzymes and proteins. It has been observed to form oxime and hydrazone with retention of the γ-pyrone ring . The structures of these modified this compound derivatives were established using PMR, 13 C NMR, mass spectrometry, and X-ray analysis .

Cellular Effects

This compound has extensive antioxidant and anti-inflammatory effects, which can protect against organ injury caused by many factors . It also influences cell function by regulating Ca2+ signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It inhibits the contraction of intestinal smooth muscle by regulating Ca2+ signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown high hepatoprotective activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes hydroxylation, demethylation, glucuronidation, and sulfation in rats . A small amount of this compound in its parent form is excreted through the urine, feces, and bile, indicating that it is mainly metabolized in vivo .

Transport and Distribution

This compound is transported and distributed within cells and tissues . The large apparent volume of distribution implies that this compound preferentially binds to tissues and preferably remains within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-7-methoxyflavanone can be synthesized through several methods. One common approach involves the reaction of a starting material with prenyl bromide in the presence of anhydrous potassium carbonate (K2CO3) . Another method includes sodium hydroxide degeneration, adsorption and desorption of polyamide resins, and alcohol crystallization to obtain high-purity pinostrobin .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as the leaves of Carya cathayensis. The process includes steps like sodium hydroxide degeneration, adsorption and desorption of polyamide resins, and alcohol crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-methoxyflavanone undergoes various chemical reactions, including:

Oxidation: 5-Hydroxy-7-methoxyflavanone can be oxidized to form different products.

Reduction: It can be reduced under specific conditions.

Substitution: 5-Hydroxy-7-methoxyflavanone can undergo substitution reactions, such as ethylation and allylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Reagents such as prenyl bromide and anhydrous potassium carbonate are used for substitution reactions.

Major Products Formed

Oxidation: Various oxidized derivatives.

Reduction: Reduced forms of pinostrobin.

Substitution: Products like 5-allyloxy-7-methoxyflavanone and 6-allyl-7-methoxyflavanone.

Scientific Research Applications

5-Hydroxy-7-methoxyflavanone has a wide range of scientific research applications:

Chemistry: Used as a model compound in various chemical reactions and studies.

Biology: Studied for its effects on cellular processes, including adipogenesis and apoptosis

Medicine: Investigated for its potential in treating diseases such as cancer, obesity, and inflammation

Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

5-Hydroxy-7-methoxyflavanone is often compared with other flavonoids such as:

Pinocembrin: Similar in structure but differs in its biological activities.

5-Hydroxy-7-methoxyflavanone Chalcone: A structurally related compound with distinct anti-adipogenic activity

Similar Compounds

- Pinocembrin

- 5-Hydroxy-7-methoxyflavanone Chalcone

- Pandurantin A

5-Hydroxy-7-methoxyflavanone stands out due to its unique combination of pharmacological activities and its potential for therapeutic applications .

Properties

CAS No. |

480-37-5 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

(2R)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m1/s1 |

InChI Key |

ORJDDOBAOGKRJV-CQSZACIVSA-N |

SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@@H](OC2=C1)C3=CC=CC=C3)O |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |

Key on ui other cas no. |

480-37-5 |

Pictograms |

Irritant |

Synonyms |

5-Hydroxy-7-methoxyflavanone; Pinocembrin-7-methyl ether; 7-Methoxy-5-hydroxyflavanone; Pinocembrin-7-methyl ether |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.